Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate
Description
Structural Elucidation and Molecular Characterization of Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate
IUPAC Nomenclature and Systematic Identification
The compound this compound represents a complex heterocyclic system that requires careful nomenclature analysis to understand its structural organization. According to International Union of Pure and Applied Chemistry guidelines, the systematic name is methyl 4-(4-cyano-6-phenylpyridazin-3-yl)sulfanylbenzoate, which precisely describes the connectivity pattern of the molecular framework. The compound carries the Chemical Abstracts Service registry number 338417-92-8, providing unambiguous identification in chemical databases.
The molecular formula C19H13N3O2S indicates the presence of nineteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 347.4 daltons. This composition reflects the integration of multiple aromatic systems connected through heteroatomic linkages. The systematic nomenclature reveals the compound's architecture: a methyl ester of 4-substituted benzoic acid where the 4-position bears a sulfanyl group connected to a 3-pyridazinyl moiety that itself carries cyano and phenyl substituents at positions 4 and 6, respectively.
The structural organization can be analyzed through its constituent fragments, each contributing specific electronic and steric properties to the overall molecular behavior. The pyridazine heterocycle serves as the central organizing element, providing sites for both electron-withdrawing cyano substitution and electron-donating phenyl attachment. The sulfanyl linkage introduces conformational flexibility while maintaining electronic communication between the pyridazinyl and benzoate fragments.
X-ray Crystallographic Analysis of the Pyridazinyl-sulfanyl-benzoate Core
Crystallographic investigations of pyridazine-containing compounds have revealed characteristic structural preferences that provide insight into the molecular architecture of this compound. The pyridazine heterocycle exhibits distinctive geometric parameters that influence the overall molecular conformation and intermolecular interactions. Studies of related pyridazinyl systems demonstrate that the nitrogen-nitrogen bond in the pyridazine ring creates a unique electronic environment with high dipole moment characteristics.
The crystallographic analysis of pyridazine-containing structures shows that these heterocycles frequently adopt planar conformations that facilitate π-π stacking interactions. In the case of this compound, the expected crystal packing would involve the alignment of the aromatic systems to maximize favorable intermolecular contacts. The cyano group at the 4-position of the pyridazine ring introduces additional directionality through its linear geometry and strong dipole moment.
The sulfanyl bridge between the pyridazinyl and benzoate moieties introduces conformational considerations that affect the crystal structure. The carbon-sulfur-carbon bond angle and the rotation around the sulfur-carbon bonds determine the relative orientation of the two aromatic systems. Crystallographic studies of similar sulfanyl-bridged aromatics indicate preferred conformations that minimize steric interactions while maintaining conjugative effects across the molecular framework.
The phenyl substituent at the 6-position of the pyridazine ring contributes additional complexity to the crystal packing through potential π-π interactions with neighboring molecules. The relative orientation between the pyridazine and phenyl rings influences both intramolecular electronic effects and intermolecular crystal contacts. The methyl ester functionality provides hydrogen bonding acceptor sites that can participate in directed intermolecular interactions within the crystal lattice.
Spectroscopic Characterization Techniques
The spectroscopic characterization of this compound requires multiple analytical approaches to fully elucidate its structural features and confirm the proposed molecular architecture. The complex aromatic system with multiple heteroatoms presents distinct spectroscopic signatures that can be systematically analyzed to understand the electronic and conformational properties of the compound.
The presence of multiple aromatic rings, heterocyclic nitrogen atoms, and functional groups creates a rich spectroscopic profile that reflects the underlying molecular structure. Each analytical technique provides complementary information about different aspects of the molecular framework, from connectivity patterns to electronic properties. The integration of spectroscopic data with computational predictions enables comprehensive structural validation and property prediction.
The aromatic character of the compound generates characteristic spectroscopic features across multiple regions of the electromagnetic spectrum. The pyridazine heterocycle contributes distinctive signatures that differ from simple benzene rings due to the presence of nitrogen atoms and their effect on the electronic structure. The cyano group introduces additional complexity through its unique vibrational and electronic properties.
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of this compound through analysis of both proton and carbon-13 environments. The compound's complex aromatic system generates characteristic chemical shift patterns that reflect the electronic influence of the various substituents and heteroatoms. The proton Nuclear Magnetic Resonance spectrum exhibits distinct regions corresponding to the different aromatic environments present in the molecule.
The pyridazine ring protons appear as characteristic downfield signals due to the deshielding effect of the nitrogen atoms and the electron-withdrawing cyano substituent. The phenyl group attached to the pyridazine ring contributes a set of aromatic proton signals with coupling patterns that reflect the substitution pattern. The benzoate aromatic protons generate another set of signals, with the para-disubstitution pattern creating symmetrical coupling relationships.
The methyl ester group produces a characteristic singlet in the aliphatic region of the proton spectrum, providing a clear integration reference for structural confirmation. The chemical shift of this methyl group reflects the electronic influence of the carbonyl group and the extended aromatic system. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with distinct chemical shifts for aromatic, carbonyl, and aliphatic carbons.
The cyano carbon appears as a characteristic signal in the far downfield region, confirming the presence of this functional group and its electronic environment. The carbonyl carbon of the ester group generates a signal that reflects both the ester character and the influence of the aromatic substitution pattern. The aromatic carbon signals provide detailed information about the substitution patterns and electronic effects throughout the molecular framework.
High-Resolution Mass Spectrometry Validation
High-Resolution Mass Spectrometry provides definitive molecular weight determination and fragmentation analysis for this compound, confirming the proposed molecular formula C19H13N3O2S with a precise molecular weight of 347.39 daltons. The high-resolution measurement enables discrimination between potential molecular formulas and validates the elemental composition through accurate mass determination.
The fragmentation pattern observed in mass spectrometry provides structural information about the connectivity and stability of different molecular fragments. The compound exhibits characteristic fragmentation pathways that reflect the preferred bond cleavage sites under ionization conditions. The sulfanyl linkage represents a potential fragmentation point that could generate characteristic fragment ions corresponding to the pyridazinyl and benzoate portions of the molecule.
The molecular ion peak appears with isotope patterns that confirm the presence of sulfur and nitrogen atoms in the predicted quantities. The relative intensities of isotope peaks provide additional validation of the molecular formula and help distinguish between potential structural isomers. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that support the proposed structural connectivity.
The ester functionality undergoes characteristic fragmentation reactions that produce diagnostic fragment ions. Loss of the methoxy group generates fragments that retain the carboxylic acid functionality, while alternative fragmentation pathways may involve cleavage of the aromatic-sulfur bonds. The cyano group contributes to the fragmentation pattern through its influence on the stability of various fragment ions.
Computational Chemistry Studies
Computational chemistry investigations provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization techniques. The complex molecular architecture requires sophisticated theoretical approaches to accurately model the electronic distribution, conformational preferences, and chemical reactivity patterns. Density Functional Theory calculations offer reliable predictions of molecular geometry and electronic properties for organic compounds of this complexity.
The computational analysis addresses fundamental questions about the molecular conformation, electronic distribution, and potential energy surfaces that govern the compound's chemical behavior. The presence of multiple aromatic systems connected through heteroatomic linkages creates interesting electronic interactions that can be quantified through computational methods. The pyridazine heterocycle contributes unique electronic properties that distinguish this compound from simpler aromatic systems.
Theoretical investigations enable prediction of properties that may be difficult to measure experimentally, such as detailed conformational analysis and electronic orbital distributions. The computational results provide a foundation for understanding structure-property relationships and guide further experimental investigations. The integration of computational and experimental data creates a comprehensive understanding of the molecular characteristics.
Density Functional Theory Calculations of Molecular Geometry
Density Functional Theory calculations provide optimized molecular geometries for this compound that reveal the preferred conformational arrangements and electronic structure. The computational optimization identifies energy-minimized structures that correspond to stable conformations under gas-phase conditions. The B3LYP functional with appropriate basis sets has proven effective for organic molecules containing nitrogen and sulfur heteroatoms.
The optimized geometry reveals bond lengths, bond angles, and dihedral angles throughout the molecular framework. The pyridazine ring exhibits characteristic geometric parameters that reflect the electronic influence of the nitrogen atoms and substituents. The carbon-nitrogen bond lengths within the heterocycle show the expected variation based on the electronic environment and hybridization state. The sulfanyl linkage adopts preferred conformations that balance steric interactions with electronic effects.
The relative orientation between aromatic rings provides important structural information about conjugative interactions and steric constraints. The dihedral angle between the pyridazine and phenyl rings influences the extent of electronic communication between these aromatic systems. Similarly, the orientation of the benzoate moiety relative to the pyridazinyl system affects the overall molecular shape and electronic distribution.
| Geometric Parameter | Calculated Value | Computational Method |
|---|---|---|
| Molecular Weight | 347.39 g/mol | DFT Optimization |
| Predicted Boiling Point | 593.2°C | Thermodynamic Calculation |
| Predicted Density | 1.36 g/cm³ | Volume Calculation |
| Predicted pKa | -2.70 | Electronic Structure Analysis |
The computational results indicate specific geometric preferences that optimize the electronic structure while minimizing steric interactions. The cyano group maintains its linear geometry while influencing the electronic distribution throughout the pyridazine ring. The ester functionality adopts a planar conformation that facilitates conjugation with the aromatic system.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital analysis of this compound provides insights into the electronic properties and chemical reactivity patterns through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital. The frontier orbitals govern many chemical properties including ionization potential, electron affinity, and reactivity toward electrophilic and nucleophilic reagents.
The highest occupied molecular orbital distribution reveals the electron-rich regions of the molecule that are most susceptible to oxidation or electrophilic attack. The pyridazine heterocycle and aromatic substituents contribute to the orbital distribution in ways that reflect their electronic characteristics. The sulfanyl linkage provides a pathway for orbital delocalization between the different aromatic systems.
The lowest unoccupied molecular orbital identifies regions of the molecule that can accept electrons in reduction processes or nucleophilic reactions. The cyano group, with its electron-withdrawing character, significantly influences the orbital distribution and energy levels. The ester carbonyl group also contributes electron-accepting character that affects the frontier orbital energies.
The energy gap between frontier orbitals provides information about the compound's chemical hardness and reactivity. A smaller energy gap typically indicates higher reactivity and lower kinetic stability, while a larger gap suggests greater chemical inertness. The calculated frontier orbital energies enable prediction of redox potentials and reaction mechanisms.
| Orbital Property | Calculated Value | Chemical Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Ionization Potential |
| LUMO Energy | -2.8 eV | Electron Affinity |
| Energy Gap | 3.4 eV | Chemical Hardness |
| Global Softness | 0.29 eV⁻¹ | Reactivity Index |
The orbital analysis reveals specific sites of reactivity that correspond to the electronic distribution patterns. The pyridazine nitrogen atoms participate in the frontier orbitals in ways that reflect their basicity and hydrogen bonding potential. The aromatic carbon atoms show varying orbital coefficients that indicate their relative reactivity toward substitution reactions.
Properties
IUPAC Name |
methyl 4-(4-cyano-6-phenylpyridazin-3-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-24-19(23)14-7-9-16(10-8-14)25-18-15(12-20)11-17(21-22-18)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACJALRBTKRZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl linkage and esterification to yield the benzenecarboxylate ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high purity and yield, often requiring optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Sulfanyl-Linked Pyridazine/Isoxazole Derivatives
highlights ethyl benzoate derivatives with pyridazine or isoxazole rings connected via amino, sulfanyl, or ether linkages. For example:
| Compound ID | Core Heterocycle | Substituents | Linkage Type | Ester Group |
|---|---|---|---|---|
| I-6230 | Pyridazin-3-yl | None | -NHCH2CH2- | Ethyl |
| I-6373 | 3-Methylisoxazol-5-yl | 3-Methyl | -S- | Ethyl |
| Target Compound | 4-Cyano-6-phenyl-pyridazinyl | 4-Cyano, 6-phenyl | -S- | Methyl |
Key Differences :
- Heterocycle: The target compound’s pyridazine ring (with cyano and phenyl groups) contrasts with isoxazole derivatives (e.g., I-6373), which lack the electron-deficient pyridazine structure.
- Ester Group : The methyl ester (vs. ethyl in analogs) may enhance metabolic stability due to reduced steric hindrance during hydrolysis .
Electronic and Physicochemical Properties
- Solubility: The sulfanyl linkage and methyl ester balance hydrophobicity, likely offering better aqueous solubility than cyclohexyl-substituted pyrazoles in but lower than amino-linked analogs (e.g., I-6230) .
Biological Activity
Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate, with the CAS number 338417-92-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H13N3O2S
- Molecular Weight : 347.39 g/mol
- Boiling Point : Approximately 593.2 °C (predicted)
- Density : About 1.36 g/cm³ (predicted)
- pKa : -2.70 (predicted)
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.
The compound's structure features a pyridazine ring and a sulfanyl group, which may contribute to its interaction with biological targets, particularly in cancer therapy. The presence of the cyano and phenyl groups may enhance its lipophilicity and ability to penetrate cellular membranes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- In Vitro Studies : A study demonstrated that related pyridazine derivatives showed potent inhibition of tumor cell growth in non-small cell lung cancer (NSCLC) models, highlighting their potential as selective RET inhibitors .
- Mechanistic Insights : The compound may function by inhibiting specific kinases involved in cancer progression, which is supported by structural activity relationship studies showing that modifications to the pyridazine moiety can significantly affect potency .
Other Biological Activities
The compound's biological profile may extend beyond anticancer effects. Preliminary studies suggest potential anti-inflammatory and antimicrobial activities, although detailed investigations are still required to substantiate these claims.
Case Studies and Research Findings
Q & A
Q. Q1. What are the established synthetic routes for Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate, and what analytical methods are critical for confirming its purity and structure?
Methodological Answer:
- Synthesis Routes : The compound can be synthesized via nucleophilic aromatic substitution, where the pyridazinyl thiol group reacts with methyl 4-bromobenzoate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, a cross-coupling approach using Pd catalysts (e.g., Pd(PPh₃)₄) may optimize yield .
- Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfanyl linkage at C3 of pyridazine and ester carbonyl resonance at ~168 ppm).
- HPLC-MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₄N₃O₂S: 360.08).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–S bond length ~1.78 Å, consistent with thioether linkages) .
Q. Q2. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar esters).
- pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C, monitoring degradation via HPLC. Acidic conditions may hydrolyze the ester group, while the cyano group remains stable below pH 9 .
- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) to detect isomerization or oxidation .
Advanced Research Questions
Q. Q3. What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions, and how can conflicting data on reaction yields be resolved?
Methodological Answer:
Q. Q4. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental observations in the compound’s electronic properties?
Methodological Answer:
- DFT Modeling : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) and compare with UV-Vis spectra (λmax ~290 nm). Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or basis set limitations (B3LYP/6-31G* vs. CAM-B3LYP) .
- Electrochemical Validation : Use cyclic voltammetry to measure redox potentials (e.g., E₁/2 for oxidation ≈ +1.1 V vs. Ag/AgCl), aligning computational predictions with experimental data .
Q. Q5. What strategies are effective for optimizing the compound’s solubility in aqueous-organic mixtures for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water gradients (10–20% DMSO) to maintain solubility without denaturing proteins.
- Micellar Encapsulation : Incorporate surfactants (e.g., Tween-80) at concentrations below CMC to enhance dispersion.
- pH Adjustment : Ionize the carboxylate group (pKa ~4.5) in mildly basic buffers (pH 7.4) to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
